2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Descripción general

Descripción

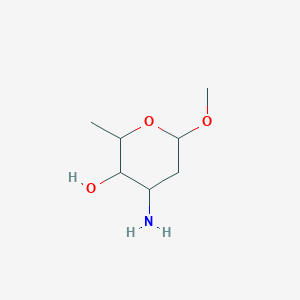

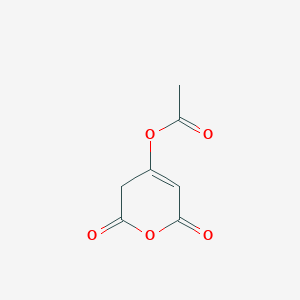

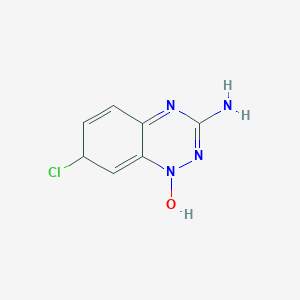

“2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate” is a chemical compound with the molecular formula C7H6O5 . It is also known by other synonyms such as “(2,6-dioxo-3H-pyran-4-yl)acetate” and "ACETICACID2,6-DIOXO-3,6-DIHYDRO-2H-PYRAN-4-YLESTER" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.12 . It has a boiling point of 321.6ºC at 760 mmHg and a density of 1.38g/cm3 . The melting point of a similar compound, “2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid”, is 135-136ºC .Aplicaciones Científicas De Investigación

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. Its reactive di-keto structure allows for various chemical transformations, making it a precursor for synthesizing complex molecules. For instance, it can undergo condensation reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is valuable for the development of drug candidates. It can be used to synthesize analogs of bioactive molecules, particularly those with potential anti-inflammatory and antioxidant properties due to the pyran ring structure .

Polymer Research

The di-keto functionality of this compound makes it a candidate for polymer research. It can be incorporated into polymer chains to alter their properties, such as increasing thermal stability or changing the material’s optical characteristics .

Catalysis

“2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate” can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts for organic reactions, enhancing reaction rates and selectivity .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as growth regulators or pesticides. The pyran ring is a common motif in natural products that exhibit biological activity .

Material Science

The compound’s unique structure could be utilized in material science, particularly in the creation of organic electronic materials. Its electronic properties can be fine-tuned for use in semiconductors or photovoltaic cells .

Analytical Chemistry

As an analytical standard, this compound can help in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .

Environmental Science

Lastly, research into the environmental fate of “2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate” can provide insights into its biodegradability and potential impact on ecosystems. Understanding its breakdown products can inform the design of more environmentally benign chemicals .

Propiedades

IUPAC Name |

(2,6-dioxo-3H-pyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUSEHGANVYEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498303 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

CAS RN |

15997-62-3 | |

| Record name | 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15997-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)